(2E)-3-(2-chlorophenyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide (2E)-3-(2-chlorophenyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2035003-62-2
VCID: VC7315502
InChI: InChI=1S/C16H12ClN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-11H,(H,19,21)/b6-5+
SMILES: C1=CC=C(C(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2)Cl
Molecular Formula: C16H12ClN3O
Molecular Weight: 297.74

(2E)-3-(2-chlorophenyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide

CAS No.: 2035003-62-2

Cat. No.: VC7315502

Molecular Formula: C16H12ClN3O

Molecular Weight: 297.74

* For research use only. Not for human or veterinary use.

(2E)-3-(2-chlorophenyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide - 2035003-62-2

Specification

CAS No. 2035003-62-2
Molecular Formula C16H12ClN3O
Molecular Weight 297.74
IUPAC Name (E)-3-(2-chlorophenyl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide
Standard InChI InChI=1S/C16H12ClN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-11H,(H,19,21)/b6-5+
Standard InChI Key KAHISWXPYRAMNQ-AATRIKPKSA-N
SMILES C1=CC=C(C(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound is defined by the IUPAC name (E)-3-(2-chlorophenyl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide, with a molecular formula of C₁₆H₁₂ClN₃O and a molecular weight of 297.74 g/mol. Its E-configuration at the double bond in the enamide moiety ensures a planar geometry, which is critical for intermolecular interactions. The pyrazolo[1,5-a]pyridine system consists of a fused bicyclic structure, while the 2-chlorophenyl group introduces steric and electronic effects that modulate solubility and target binding.

Table 1: Physicochemical Properties

PropertyValue
CAS Number2035003-62-2
Molecular FormulaC₁₆H₁₂ClN₃O
Molecular Weight297.74 g/mol
SMILESC1=CC=C(C(=C1)Cl)C=CC(=O)NC2=CC3=CC=NN3C=C2
InChI KeyKAHISWXPYRAMNQ-AATRIKPKSA-N

The SMILES string explicitly defines the spatial arrangement: the pyrazolo[1,5-a]pyridine ring is linked via an enamide bond to a 2-chlorophenyl group. The InChI Key provides a standardized identifier for databases and regulatory purposes.

Spectral Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for structural confirmation. For analogous pyrazolo-pyridine derivatives, ¹H NMR spectra typically show:

  • Aromatic protons in the pyrazolo-pyridine system at δ 7.2–8.1 ppm .

  • Enamide protons as doublets near δ 6.5–7.0 ppm (J = 15–16 Hz), confirming the E-configuration .

  • Chlorophenyl protons as a multiplet at δ 7.3–7.5 ppm.

High-Resolution Mass Spectrometry (HRMS) would exhibit a molecular ion peak at m/z 297.74, consistent with the molecular formula.

Synthesis and Reaction Pathways

Multi-Component Bicyclization Strategies

The synthesis of pyrazolo-pyridine derivatives often employs multi-component reactions to achieve skeletal diversity. A validated approach involves:

  • Condensation of arylglyoxals with pyrazol-5-amines.

  • Cyclization in the presence of Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids .

For the target compound, a plausible route involves:

  • Reacting 2-chlorocinnamic acid with pyrazolo[1,5-a]pyridin-5-amine under coupling agents like EDCI/HOBt.

  • Isolation via column chromatography, yielding the enamide product in 55–84% yields, as observed for structurally related compounds .

Table 2: Representative Reaction Conditions

ComponentRoleConditions
2-Chlorocinnamic acidEnamide precursorEDCI, HOBt, DMF, rt
Pyrazolo[1,5-a]pyridin-5-amineNucleophile12–24 hours, nitrogen atmosphere
TriethylamineBase1.5 equivalents

Functionalization Tolerance

Halogenated aryl groups (e.g., 2-chlorophenyl) are well-tolerated in such syntheses, enabling further derivatization via Suzuki-Miyaura couplings or Buchwald-Hartwig aminations . This flexibility underscores the compound’s utility as a intermediate in drug discovery.

Research Advancements and Future Directions

Recent Innovations

  • Hybrid Scaffolds: Fusion of pyrazolo-pyridine with enamide motifs enhances metabolic stability compared to non-fused analogs .

  • Halogen Effects: The 2-chloro substituent improves logP by 0.8 units versus non-halogenated analogs, correlating with better cell membrane permeability.

Challenges and Opportunities

  • Synthetic Scalability: Optimizing catalyst systems (e.g., Pd-mediated couplings) could improve yields beyond 60%.

  • In Vivo Profiling: No pharmacokinetic data exist for this compound, necessitating ADMET studies.

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